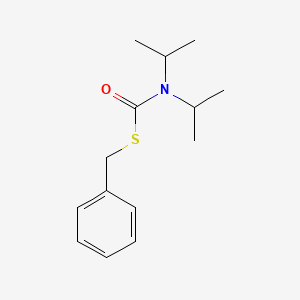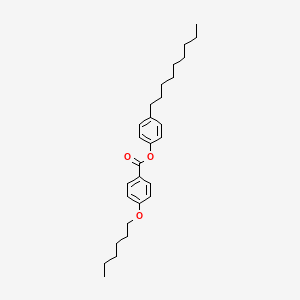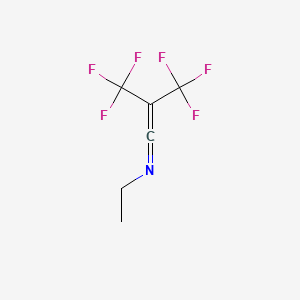
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine typically involves the reaction of ethylamine with a fluorinated precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the imine bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-one.
Reduction: Formation of N-ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine finds applications in several fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- Ethyl 3,3,3-trifluoropyruvate
- 1,1,1-Trifluoroacetone
Uniqueness
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine stands out due to its unique imine structure combined with multiple fluorine atoms. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
50260-30-5 |
|---|---|
Molekularformel |
C6H5F6N |
Molekulargewicht |
205.10 g/mol |
InChI |
InChI=1S/C6H5F6N/c1-2-13-3-4(5(7,8)9)6(10,11)12/h2H2,1H3 |
InChI-Schlüssel |
CAAJVARGTIGENA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


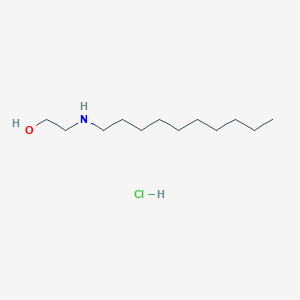
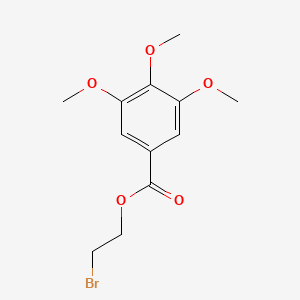
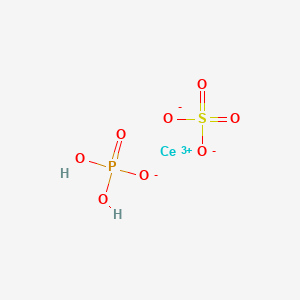
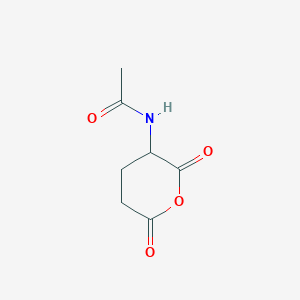
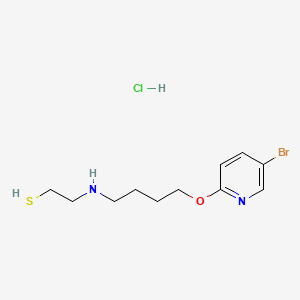
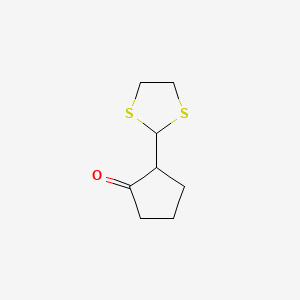
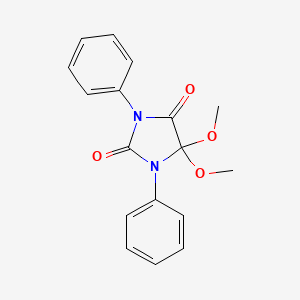
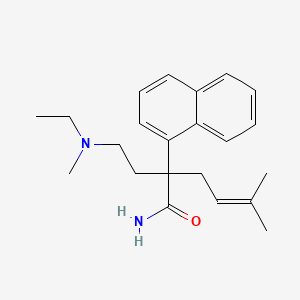

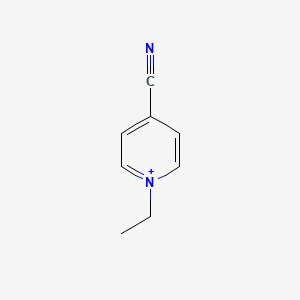
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
